2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound that features a piperazine ring, a pyrido[1,2-a]pyrimidine core, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multiple steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrido[1,2-a]pyrimidine core.
Functionalization with Hydroxyethyl Group: The hydroxyethyl group can be introduced through alkylation reactions using ethylene oxide or similar reagents.
Aldehyde Formation: The aldehyde group can be introduced through oxidation reactions, often using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield alcohols.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4.
Reduction: NaBH4 or LiAlH4.
Substitution: Alkyl halides or sulfonates.
Condensation: Primary amines or hydrazines.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Condensation: Imines or hydrazones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine ring is particularly noteworthy, as it is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperazine ring may facilitate binding to biological targets, while the aldehyde group could form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid (HEPES): A buffering agent used in biological and biochemical research.
4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt: Another buffering agent with similar structural features.
Uniqueness
What sets 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde apart is its combination of a piperazine ring, a pyrido[1,2-a]pyrimidine core, and an aldehyde functional group
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-12-3-2-4-20-14(12)17-15(13(11-22)16(20)23)19-7-5-18(6-8-19)9-10-21/h2-4,11,21H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVMEIFXOIXIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCN(CC3)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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